Ethyl acetoacetate-4-13C

Description

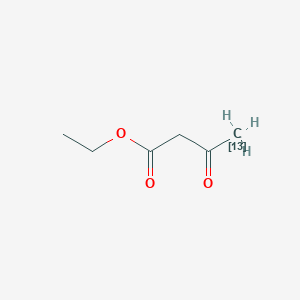

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo(413C)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480004 | |

| Record name | Ethyl acetoacetate-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100548-44-5 | |

| Record name | Ethyl acetoacetate-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate-4-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Acetoacetate 4 13c

Precursors for ¹³C Incorporation at Position 4

The successful synthesis of Ethyl acetoacetate-4-¹³C hinges on the selection of an appropriate precursor carrying the ¹³C label at the correct position. Since the C-4 carbon originates from the methyl group of an acetyl unit, the ideal precursors are acetate (B1210297) or acetyl derivatives labeled at the C-2 position.

Key precursors include:

[2-¹³C]Acetic acid: A fundamental building block that can be converted into more reactive acetylating agents.

[2-¹³C]Acetyl chloride: A highly reactive acylating agent suitable for reactions with enolates or other nucleophiles.

[2-¹³C]Ethyl acetate: A direct precursor for the Claisen condensation reaction, where it serves as both the enolate source and the electrophile. rsc.org

[4-¹³C]Diketene: Diketene (B1670635) can be synthesized from ¹³C-labeled acetic anhydride. Its reaction with ethanol (B145695) provides a direct route to the labeled ethyl acetoacetate (B1235776).

The choice of precursor is dictated by the specific synthetic strategy employed, balancing factors such as commercial availability, cost, and reactivity. For instance, while [2-¹³C]acetic acid is a basic starting material, it often requires conversion to a more activated form for efficient use in C-C bond-forming reactions.

Targeted Synthesis Strategies for Ethyl Acetoacetate-4-¹³C

Several synthetic routes can be adapted to produce Ethyl acetoacetate-4-¹³C. These methods are designed to control the regiochemistry of the label incorporation.

A direct and efficient method for synthesizing labeled ethyl acetoacetate involves the reaction of an enriched ketene (B1206846) derivative with an alcohol. Specifically, the reaction of [4-¹³C]diketene with ethanol yields the target molecule directly. Diketene itself can be prepared through the pyrolysis of ¹³C-acetic anhydride, ensuring the label is correctly positioned.

This approach is advantageous as it is a single-step addition reaction that avoids the complexities of condensation reactions, often leading to high yields and excellent isotopic purity. The use of amine-type ionic liquid catalysts can further enhance reaction stability and yield, with reported yields for the unlabeled reaction reaching as high as 98.8%.

The Claisen condensation is the classic method for synthesizing ethyl acetoacetate. wikipedia.orglibretexts.org This reaction involves the base-catalyzed self-condensation of two molecules of an ester. libretexts.org To introduce a ¹³C label at the C-4 position, [2-¹³C]ethyl acetate is used as the starting material.

The mechanism proceeds as follows:

A strong base, typically sodium ethoxide, deprotonates a molecule of [2-¹³C]ethyl acetate to form a ¹³C-labeled enolate.

This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of ethyl acetate.

The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form Ethyl [2,4-¹³C₂]acetoacetate or Ethyl [4-¹³C]acetoacetate, depending on whether the second ester molecule was labeled or not.

A standard self-condensation of [2-¹³C]ethyl acetate will result in a product that is statistically labeled at both the C-2 and C-4 positions. To achieve specific labeling at only the C-4 position, a crossed Claisen condensation can be employed. This involves the reaction of the enolate of unlabeled ethyl acetate with [2-¹³C]acetyl chloride. A more targeted approach involves the acylation of the enolate of ethyl malonate with [1-¹³C]acetyl chloride, followed by decarboxylation, a method used for preparing similar isotopomers. rsc.org This ensures the labeled acetyl group exclusively forms the keto-end of the final product.

Modular synthesis provides a highly controlled and versatile approach to constructing complex molecules from simpler, often pre-functionalized, building blocks. lgcstandards.comnih.gov In the context of Ethyl acetoacetate-4-¹³C, this involves coupling a labeled C2 "acetyl" unit with a C2 "acetate" unit.

A prime example of this strategy is the acylation of a malonic ester derivative. rsc.org The synthesis proceeds by:

Generating the enolate of a suitable malonic ester, such as tert-butyl ethyl malonate.

Acylating the enolate with a labeled C2 building block like [2-¹³C]acetyl chloride .

Selectively hydrolyzing the tert-butyl ester under acidic conditions and subsequently decarboxylating the resulting malonic acid derivative to yield the final product, Ethyl acetoacetate-4-¹³C. rsc.org

This modular approach offers superior control over label placement compared to the self-condensation of ethyl acetate, thereby maximizing isotopic incorporation at the desired C-4 position. Modern techniques, such as palladium-catalyzed C(sp³)–H functionalization, represent advanced modular methods for creating specific ¹³C-methyl labeled precursors for such syntheses. nih.gov

Claisen Condensation Approaches with Labeled Acetate Derivatives

Spectroscopic Verification of Isotopic Purity and Labeling Position

Confirmation of the isotopic label's position and purity is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of Ethyl acetoacetate-4-¹³C, the signal corresponding to the C-4 carbon will show a dramatically enhanced intensity compared to the signals of the natural abundance carbons. The approximate chemical shifts for the carbons in the major keto tautomer are C1 (ester carbonyl) ~167 ppm, C2 (methylene) ~50 ppm, C3 (keto carbonyl) ~201 ppm, and C4 (methyl) ~30 ppm. researchgate.net For the fully labeled Ethyl acetoacetate-¹³C₄, reference peaks are observed at δ 169.2 (C-1), 203.5 (C-2), 46.8 (C-3), and 61.4 (C-4), noting that these values can vary slightly with conditions and reflect the fully coupled molecule. The key diagnostic feature for the 4-¹³C isotopomer is the selectively enhanced peak for the methyl carbon (C4).

Mass Spectrometry: MS confirms the incorporation of the ¹³C isotope by detecting an increase in the molecular weight. Unlabeled ethyl acetoacetate has a molecular weight of approximately 130.14 g/mol . wikipedia.org Ethyl acetoacetate-4-¹³C will exhibit a molecular ion peak [M]+ at m/z 131. High-resolution mass spectrometry (HRMS) can confirm the elemental formula and verify the mass increase with high precision, distinguishing it from other potential species.

Comparative Analysis of Synthetic Yields and Isotopic Incorporation Efficiency

| Synthetic Strategy | Typical Precursors | Reported Yield (Unlabeled/Analogous) | Isotopic Incorporation Efficiency | Key Advantages & Disadvantages |

| Diketene Reaction | [4-¹³C]Diketene, Ethanol | ~98% | High (>99%) | Adv: High yield, excellent regiocontrol, simple one-step reaction. Disadv: Requires synthesis of labeled diketene precursor. |

| Claisen Condensation | [2-¹³C]Ethyl Acetate, Sodium Ethoxide | 28-91% aip.orgorgsyn.org | Moderate to High | Adv: Uses a readily available labeled precursor. Disadv: Self-condensation can lead to isotopic scrambling (label at C2 and C4). Yields can be variable. rsc.org |

| Modular Synthesis (Malonic Ester) | Ethyl malonate derivative, [2-¹³C]Acetyl chloride | Good to High | Very High (>99%) | Adv: Excellent regiocontrol, avoids scrambling. Disadv: Multi-step process involving protection and deprotection/decarboxylation. rsc.org |

Table 1: Interactive comparison of synthetic methodologies for Ethyl acetoacetate-4-¹³C.

The modular malonic ester synthesis and the diketene reaction offer the highest isotopic incorporation efficiency and regioselectivity, ensuring the ¹³C label is almost exclusively at the C-4 position. While the Claisen condensation is a classic and viable route, it requires careful management to avoid isotopic scrambling, potentially lowering the effective yield of the desired isotopomer. Studies on related labeled syntheses have noted that reactions involving ¹³C incorporation may be 5-10% slower than their unlabeled counterparts, necessitating adjustments in reaction times or conditions to achieve comparable yields.

Advanced Spectroscopic Applications of Ethyl Acetoacetate 4 13c

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of a ¹³C label at a specific position in ethyl acetoacetate (B1235776) overcomes some of the inherent limitations of natural abundance ¹³C NMR spectroscopy, such as low sensitivity. libretexts.orgalmerja.comlibretexts.org

Unambiguous Resonance Assignment and Signal Enhancement via ¹³C Enrichment

The low natural abundance (about 1.1%) and smaller magnetic moment of ¹³C compared to ¹H make observing ¹³C NMR signals inherently difficult. libretexts.orgalmerja.com Isotopic enrichment with ¹³C, as in ethyl acetoacetate-4-¹³C, directly addresses this challenge by dramatically increasing the concentration of the NMR-active nucleus. This leads to a significant enhancement of the corresponding signal in the ¹³C NMR spectrum, making it easier to detect and assign unambiguously. weebly.comnih.gov This is particularly advantageous for complex molecules or mixtures where signal overlap can be a problem. nih.govlibretexts.org The ability to selectively label specific carbon atoms allows for precise assignment of resonances, which is fundamental for detailed structural and dynamic studies. nih.govresearchgate.net

Elucidation of Molecular Structures and Dynamics Based on ¹³C Chemical Shifts

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. libretexts.orglibretexts.orglibretexts.org Factors such as hybridization, the electronegativity of neighboring atoms, and diamagnetic anisotropy all influence the resonance frequency. libretexts.orglibretexts.orglibretexts.org By introducing a ¹³C label at the C-4 position of ethyl acetoacetate, researchers can precisely track changes in the chemical environment of this specific carbon under various conditions. This information is invaluable for elucidating molecular structure and probing molecular dynamics. researchgate.netrsc.org For instance, changes in the ¹³C-4 chemical shift can indicate interactions with other molecules, conformational changes, or participation in chemical reactions. The large chemical shift range of ¹³C NMR, typically up to 200 ppm, allows for excellent signal dispersion, minimizing the spectral overlap often seen in ¹H NMR. libretexts.orglibretexts.org

Applications of 2D NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT) with ¹³C-Labeled Ethyl Acetoacetate

Two-dimensional (2D) NMR techniques are powerful tools for determining the connectivity of atoms within a molecule. The use of ¹³C-labeled ethyl acetoacetate significantly enhances the effectiveness of these experiments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. ustc.edu.cn With ethyl acetoacetate-4-¹³C, the HSQC spectrum would show a clear correlation peak between the C-4 carbon and its attached protons, confirming their direct connection. ustc.edu.cnresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between ¹H and ¹³C nuclei, typically over two or three bonds. ustc.edu.cn This is crucial for piecing together the carbon skeleton of a molecule. ustc.edu.cn For ethyl acetoacetate-4-¹³C, HMBC can reveal correlations between the C-4 carbon and protons on adjacent carbons, providing valuable structural information. ustc.edu.cnresearchgate.net

Correlation Spectroscopy (COSY): COSY shows correlations between coupled protons. science.gov While primarily a ¹H-¹H experiment, the information gained from COSY, when combined with HSQC and HMBC data from the ¹³C-labeled compound, provides a comprehensive picture of the molecule's structure. researchgate.netscience.gov

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to determine the number of hydrogens attached to each carbon (CH, CH₂, CH₃, or quaternary C). libretexts.orgalmerja.com Using ¹³C-labeled ethyl acetoacetate in conjunction with DEPT allows for the definitive assignment of the multiplicity of the labeled carbon.

The combination of these 2D NMR techniques with ¹³C isotopic labeling provides a robust methodology for unambiguous structural elucidation. researchgate.netscience.gov

Dynamic Nuclear Polarization (DNP)-Enhanced ¹³C NMR for Sensitivity Augmentation in Biological Systems

Dynamic Nuclear Polarization (DNP) is a technique that can dramatically increase the sensitivity of NMR experiments by transferring the high polarization of electron spins to nuclear spins. weebly.comresearchgate.netmpg.de This results in signal enhancements of several orders of magnitude, which is particularly beneficial for studying biological systems where the concentration of metabolites is often low. nih.govjove.com When applied to ¹³C-labeled compounds like ethyl acetoacetate-4-¹³C, DNP-NMR allows for real-time monitoring of metabolic pathways. researchgate.netjove.com For example, hyperpolarized [1,3-¹³C₂]ethyl acetoacetate has been explored as a potential metabolic marker for liver cancer. nih.gov The significant signal boost from DNP enables the detection of transient metabolic intermediates that would otherwise be undetectable by conventional NMR. nih.gov

Monitoring Tautomeric Equilibria (Keto-Enol) using ¹³C NMR

Ethyl acetoacetate exists as a mixture of keto and enol tautomers. thermofisher.comresearchgate.net This equilibrium is sensitive to factors such as solvent and temperature. ¹³C NMR is an excellent technique for studying this tautomerism because the keto and enol forms have distinct chemical shifts for their corresponding carbons. nih.gov The use of ethyl acetoacetate-4-¹³C allows for precise monitoring of the C-4 carbon in both tautomeric forms. By integrating the signals of the C-4 carbon in the keto and enol forms, the equilibrium constant can be determined under various conditions. thermofisher.com The clear separation of signals for the labeled carbon provides a more accurate and straightforward analysis of the tautomeric ratio compared to relying on natural abundance ¹³C signals, which can be weak and difficult to quantify precisely. thermofisher.comnih.gov

Mass Spectrometry (MS) in Isotope Tracing and Metabolomics

The incorporation of a stable isotope like ¹³C into ethyl acetoacetate makes it a valuable tracer for metabolic studies using mass spectrometry. When ethyl acetoacetate-4-¹³C is introduced into a biological system, its metabolic fate can be tracked by observing the incorporation of the ¹³C label into downstream metabolites. medchemexpress.com This is a cornerstone of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. researchgate.netpnas.org

High-resolution mass spectrometry can distinguish between the mass of the unlabeled metabolite and its ¹³C-labeled counterpart, allowing for the quantification of metabolic fluxes through various pathways. pnas.org For instance, by tracking the ¹³C label from ethyl acetoacetate, researchers can gain insights into pathways like the ethylmalonyl-CoA pathway. researchgate.netpnas.org This approach has been used to study metabolism in various organisms and disease states, such as investigating the metabolic differences in cancer cells or understanding microbial metabolism. nih.govfrontiersin.org The use of stable isotope tracers like ethyl acetoacetate-4-¹³C provides a dynamic view of metabolism that is not achievable with traditional analytical methods. umn.edunih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts of Ethyl Acetoacetate Tautomers

The following table displays typical ¹³C NMR chemical shifts for the carbons in the keto and enol forms of ethyl acetoacetate. The specific labeling at the C-4 position in ethyl acetoacetate-4-¹³C would result in a significantly enhanced signal for that particular carbon.

| Carbon Position | Keto Form (ppm) | Enol Form (ppm) |

| C-1 (C=O, ester) | ~171 | ~172 |

| C-2 (CH₂) | ~50 | ~85 |

| C-3 (C=O, ketone) | ~201 | ~177 |

| C-4 (CH₃) | ~30 | ~20 |

| Ethoxy-CH₂ | ~61 | ~60 |

| Ethoxy-CH₃ | ~14 | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Detection and Quantification of 13C-Labeled Metabolites and Intermediates

The use of Ethyl acetoacetate-4-¹³C as a stable isotope tracer is fundamental in metabolic flux analysis (MFA) and related studies for tracking the transformation of carbon atoms through biochemical pathways. doe.govnih.gov When introduced into a biological system, the ¹³C label from the ethyl acetoacetate molecule is incorporated into various downstream metabolites. The detection and quantification of these labeled compounds are primarily achieved using mass spectrometry (MS), often coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govnih.gov

GC-MS is a widely used technique for analyzing ¹³C-labeled metabolites. sci-hub.se For instance, in studies of ketogenesis, ethyl acetoacetate can be a precursor to ketone bodies. nih.gov The chemical synthesis of lithium [3-¹³C]acetoacetate, a related ketone body, involves the saponification of [3-¹³C]ethyl acetoacetate, demonstrating the direct precursor-product relationship. nih.gov In a typical experiment, metabolites are extracted from cells or tissues, derivatized to enhance their volatility, and then analyzed by GC-MS. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the clear distinction between unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of a metabolite. nih.gov This allows researchers to trace the carbon from Ethyl acetoacetate-4-¹³C into subsequent products.

The quantification of these labeled metabolites is crucial for determining the rates of metabolic reactions (fluxes). By measuring the relative abundance of different isotopologues of a metabolite, researchers can calculate the degree of ¹³C enrichment. researchgate.net This data, when integrated into metabolic network models, provides quantitative insights into cellular metabolism. For example, by tracking ¹³C from a labeled precursor like acetate (B1210297) (which can be formed from ethyl acetoacetate), a shift in the acetate metabolism in Rhodopseudomonas palustris was identified, revealing that under certain conditions, the cell prefers the TCA cycle over the glyoxylate (B1226380) cycle to generate more reduction power for hydrogen production. nih.gov

Below is a table illustrating how GC-MS can be used to detect ¹³C incorporation from a tracer into key central carbon metabolites. The data is hypothetical but represents typical findings in a tracer experiment.

| Metabolite | Unlabeled Mass (M+0) | Detected Labeled Isotopologue | ¹³C Enrichment (%) | Analytical Method |

| Acetyl-CoA | 809.1 | M+1, M+2 | 15.5 | LC-MS/MS |

| Citrate (B86180) | 191.0 | M+1, M+2 | 12.8 | GC-MS |

| α-Ketoglutarate | 145.0 | M+1, M+2 | 9.2 | GC-MS |

| Succinate | 117.0 | M+1, M+2 | 7.5 | GC-MS |

| Malate (B86768) | 133.0 | M+1, M+2 | 8.1 | GC-MS |

Analysis of Mass Isotopomer Distributions (MIDs) for Pathway Tracing

Mass Isotopomer Distribution (MID) analysis is a powerful application of stable isotope tracing that provides detailed information about the flow of atoms through metabolic networks. nih.gov An MID represents the relative abundance of all isotopologues of a specific metabolite, from the unlabeled molecule (M+0) to the fully labeled version (M+n, where n is the number of carbon atoms in the molecule). nih.gov By using Ethyl acetoacetate-4-¹³C as a tracer, researchers can generate MIDs for downstream metabolites, which serve as fingerprints for active metabolic pathways. doe.gov

When Ethyl acetoacetate-4-¹³C is metabolized, the ¹³C atom is transferred to other molecules. The pattern of ¹³C incorporation—whether a metabolite becomes singly labeled (M+1), doubly labeled (M+2), etc.—depends on the specific biochemical reactions it has undergone. For example, the condensation of acetyl-CoA (potentially derived from the ¹³C-labeled ethyl acetoacetate) with oxaloacetate to form citrate in the TCA cycle will result in a specific labeling pattern in citrate and subsequent TCA cycle intermediates. nih.gov Analyzing these patterns helps to distinguish between alternative pathways and quantify their relative contributions. mdpi.com

The process involves several key steps:

Isotope Labeling: A biological system is cultured with Ethyl acetoacetate-4-¹³C as a carbon source. nih.gov

Metabolite Analysis: Metabolites are extracted and their MIDs are measured using mass spectrometry (GC-MS or LC-MS). nih.gov

Data Correction: The raw MIDs are corrected for the natural abundance of stable isotopes to isolate the enrichment from the tracer. nih.gov

Flux Calculation: The corrected MIDs are used as inputs for computational models to estimate intracellular metabolic fluxes. sci-hub.se

This approach has been instrumental in metabolic engineering, helping to identify metabolic bottlenecks and guide the design of strains for enhanced production of biochemicals. vanderbilt.edufrontiersin.org

The following table shows a hypothetical MID for the amino acid Alanine (B10760859), synthesized in a culture fed with a ¹³C-labeled precursor derived from ethyl acetoacetate. The distribution reveals how many molecules of alanine have incorporated zero, one, two, or three ¹³C atoms.

| Mass Isotopomer | Relative Abundance (%) | Interpretation |

| M+0 (Unlabeled) | 45 | Derived from unlabeled endogenous sources. |

| M+1 (Singly labeled) | 35 | Predominantly synthesized via pathways incorporating one labeled carbon unit. |

| M+2 (Doubly labeled) | 18 | Resulting from pathways that condense two labeled units or multiple turns of a cycle. |

| M+3 (Triply labeled) | 2 | Indicates synthesis from a precursor pool that is highly enriched with ¹³C. |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms, particularly when used in conjunction with isotope labeling. nih.gov Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a molecule's elemental formula. nih.govnih.gov When Ethyl acetoacetate-4-¹³C is used as a tracer, HRMS can confirm the exact number of ¹³C atoms incorporated into a product or intermediate, providing strong evidence for a proposed reaction mechanism. mdpi.com

The high resolving power of HRMS is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and for separating the isotopic peaks of complex molecules. umb.edu This capability is crucial in mechanistic studies where precise structural information is needed. For example, if a reaction involving Ethyl acetoacetate-4-¹³C is hypothesized to proceed through a specific intermediate, HRMS can be used to detect this transient species and confirm its elemental composition, including the presence of the ¹³C label. researchgate.net

The workflow for mechanistic elucidation using HRMS and Ethyl acetoacetate-4-¹³C typically involves:

Running a reaction or metabolic experiment with the ¹³C-labeled substrate.

Analyzing the reaction mixture or cellular extract using an HRMS instrument, such as a Q-TOF or Orbitrap. nih.gov

Comparing the exact mass of a suspected product or intermediate with its theoretical mass calculated based on its elemental formula (including the ¹³C atom).

Using tandem MS (MS/MS) capabilities of HRMS to fragment the ion of interest and analyze its product ions, further confirming its structure and the position of the label. researchgate.net

This approach provides unambiguous evidence for reaction pathways and the fate of specific atoms during a transformation.

The table below illustrates how HRMS data can be used to confirm the incorporation of a ¹³C atom from a labeled precursor into a hypothetical product molecule.

| Compound | Theoretical Exact Mass (Unlabeled) | Theoretical Exact Mass (¹³C-labeled) | Observed Exact Mass | Mass Error (ppm) | Conclusion |

| Product X | 254.1234 | 255.1268 | 255.1265 | 1.2 | Confirms incorporation of one ¹³C atom. |

| Intermediate Y | 182.0876 | 183.0910 | 183.0912 | -1.1 | Confirms intermediate contains the ¹³C label. |

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Carbon Flow in Central Carbon Metabolism and Energy Pathways

Ethyl acetoacetate-4-¹³C is readily hydrolyzed in biological systems to produce acetoacetate (B1235776) (AcAc) labeled at the C4 position. Acetoacetate is a ketone body that can be converted into two molecules of acetyl-CoA, a central hub of metabolism. The ¹³C label from ethyl acetoacetate thus enters the cellular metabolic network primarily through acetyl-CoA. This allows researchers to track the distribution of this carbon into key energy pathways. nih.gov

Once the labeled acetyl-CoA enters the tricarboxylic acid (TCA) cycle, the ¹³C label is incorporated into TCA intermediates such as citrate (B86180), succinate, and malate (B86768). nih.gov By measuring the isotopic enrichment in these molecules over time, researchers can quantify the contribution of ketone bodies to cellular energy production relative to other substrates like glucose or fatty acids. nih.govnih.gov This method has been used to reveal that in macrophages, acetoacetate-derived carbon can label the entire TCA cycle, demonstrating its role as a significant fuel source. nih.gov

Isotopic Probing of Intermediates in Complex Metabolic Networks

Isotopic probing extends beyond central metabolism to map the fate of a substrate across a wide array of interconnected pathways. Stable Isotope Probing (SIP) is a technique used to link metabolic function to identity, particularly in microbial communities. nih.govresearchgate.net In this context, Ethyl acetoacetate-4-¹³C could be supplied as a labeled substrate to a mixed population of microorganisms; subsequent analysis of ¹³C incorporation into cellular components like DNA or RNA would identify the specific organisms capable of utilizing it. researchgate.net

In more complex organisms, untargeted metabolomics approaches combined with ¹³C tracing reveal the extensive reach of a labeled substrate. For instance, in a study using [¹³C₄]acetoacetate derived from its ethyl ester precursor, researchers in murine macrophages identified hundreds of distinct chemical features that became labeled with ¹³C. nih.gov This demonstrated that the carbon from acetoacetate is not confined to the TCA cycle but is distributed widely, becoming part of amino acids, organic acids, nucleotides, and lipids. nih.gov This isotopic probing revealed that acetyl-CoA derived from acetoacetate can be exported from the mitochondria (as citrate) and contribute to numerous cytoplasmic biosynthetic pathways. nih.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful quantitative technique that uses the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of intracellular reactions. nih.gov It provides a detailed snapshot of cellular physiology and is considered a cornerstone of metabolic engineering. nih.gov

The foundation of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as Ethyl acetoacetate-4-¹³C, into a biological system. nih.gov As the cells metabolize the tracer, the ¹³C atoms are distributed throughout the metabolic network, creating unique isotopic labeling patterns in downstream intermediates and products, such as protein-bound amino acids. nih.govoup.com These patterns, known as mass isotopomer distributions (MIDs), are measured precisely using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

A computational model, which includes the stoichiometry of the metabolic network, is then used to simulate the flow of carbon. nih.gov By fitting the experimentally measured MIDs to the MIDs predicted by the model, computational algorithms can estimate the intracellular metabolic fluxes that best explain the observed labeling patterns. nih.gov This process allows for the quantification of pathway usage, including the activity of cyclical pathways and parallel routes.

The design of ¹³C-tracer experiments is critical for obtaining high-quality data and varies with the biological system.

Murine Models: In studies involving mice, tracers derived from labeled ethyl acetoacetate are often delivered via infusion to achieve a steady-state enrichment in the bloodstream. nih.govmdpi.com For example, a solution of [3,4-¹³C₂]acetoacetate can be freshly prepared by hydrolyzing [3,4-¹³C₂]ethylacetoacetate with sodium hydroxide. mdpi.com This tracer solution is then administered through an indwelling catheter, often as an initial bolus followed by a continuous infusion over a period of 80-90 minutes to ensure that the isotopic labeling of plasma ketones reaches a steady state. nih.govmdpi.com Blood samples are collected at intervals to monitor the enrichment. mdpi.com For cellular studies, primary cells like bone marrow-derived macrophages can be cultured in media containing the labeled ketone body. nih.gov

Yeast: In yeast, ¹³C-MFA experiments are typically performed in controlled fermentors or shake flask cultures. nih.govslu.se While studies may focus on the production of ethyl acetate (B1210297) from substrates like ¹³C-labeled glucose, the principles of experimental design are similar. nih.govacs.org Yeast strains are grown on a chemically defined medium where the primary carbon source is the ¹³C-labeled tracer. nih.gov Cells are usually harvested during the mid-exponential growth phase to ensure they are in a metabolic pseudo-steady state. nih.gov After harvesting, cellular metabolism is rapidly quenched to prevent further changes, and intracellular metabolites are extracted for MS analysis. nih.gov

Traditional ¹³C-MFA assumes the system is at both a metabolic and isotopic steady state. nih.gov However, many biological processes are dynamic. To capture these temporal changes, more advanced methods have been developed.

Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This method is applied to systems that are in a metabolic steady state but are analyzed during the transient phase before isotopic steady state is reached. nih.govvanderbilt.edu It involves measuring the isotopic labeling of intracellular metabolites at several time points shortly after the introduction of the ¹³C tracer. nih.gov INST-MFA offers several advantages: it can significantly shorten the required experimental time, provide information about intracellular metabolite pool sizes, and can resolve fluxes that are unobservable with steady-state MFA, such as those in autotrophic organisms or certain exchange reactions. vanderbilt.eduoup.com

Dynamic Metabolic Flux Analysis (DMFA): This framework is designed for systems that are not at a metabolic steady state, such as in fed-batch fermentations where conditions are constantly changing. nih.govcreative-proteomics.com DMFA uses time-series data of metabolite concentrations to directly estimate dynamic fluxes, capturing the evolution of metabolic activity over time without needing to assume a steady state. nih.gov This approach is crucial for understanding and optimizing industrial bioprocesses or studying transient cellular responses to stimuli. creative-proteomics.com

Experimental Design for 13C-Tracer Studies in Various Biological Systems (e.g., yeast, murine models)

Investigating Specific Metabolic Pathways and Substrate Utilization

Ethyl acetoacetate-¹³C and its derivatives have enabled detailed investigations into specific metabolic activities.

Ketone Body Metabolism in Mammals: In murine macrophages, [¹³C₄]acetoacetate was used to show that ketone bodies are not just an alternative fuel but are integrated into numerous biosynthetic pathways. nih.gov Pathway enrichment analysis of the labeled metabolites revealed significant carbon incorporation into amino acid metabolism, including pathways for glutamate, aspartate, and alanine (B10760859). nih.gov In another study, hyperpolarized [3-¹³C]acetoacetate, produced from [3-¹³C]ethyl-acetoacetate, was used to probe cardiac ketone metabolism in rats in vivo. ismrm.org This technique allowed for the real-time detection of ¹³C-labeled acetylcarnitine and citrate in the heart, demonstrating a direct flux from acetoacetate into the TCA cycle and acetyl-group shuttling. ismrm.org

Table 1: Metabolite Classes Labeled by [¹³C₄]Acetoacetate in Murine Macrophages This table summarizes the types of metabolites that incorporated carbon from labeled acetoacetate, indicating its broad metabolic impact. Data adapted from research findings in nih.gov.

| Metabolite Class | Examples of Labeled Compounds | Metabolic Significance |

|---|---|---|

| TCA Cycle Intermediates | Citrate, Succinate, Malate | Central energy production |

| Amino Acids | Glutamate, Aspartate, Alanine | Protein synthesis, nitrogen metabolism |

| Organic Acids | Lactate, Pyruvate | Glycolysis, fermentation products |

| Nucleosides/Nucleotides | Uridine, Guanosine | DNA/RNA synthesis, energy currency |

| Lipids | Fatty acids, Glycerophospholipids | Membrane synthesis, energy storage |

Yeast Metabolism: In the yeast Pichia anomala, metabolic flux analysis was used to investigate how oxygen availability affects the production of ethyl acetate, a compound involved in its biocontrol activity. slu.se Under oxygen-limited (hypoxic) conditions, the TCA pathway operated as a two-branched, non-cyclic pathway, and the production of ethyl acetate increased. slu.se In Saccharomyces cerevisiae, ¹³C-MFA has been instrumental in diagnosing metabolic bottlenecks in strains engineered for overproduction of valuable chemicals derived from acetyl-CoA, the same precursor for ethyl acetate synthesis. nih.gov By tracing carbon flow, researchers identified that acetyl-CoA was being diverted away from the desired product and into other pathways like the glyoxylate (B1226380) shunt (via malate synthase), guiding further genetic engineering efforts. nih.gov

Acetyl-CoA Metabolism and Ketone Body Utilization Pathways

Ethyl acetoacetate-4-¹³C serves as an effective tool to probe the intricate pathways of acetyl-CoA and ketone body metabolism. Following its hydrolysis to labeled acetoacetate, the compound is converted into two molecules of acetyl-CoA. This conversion allows the ¹³C label to be tracked as it integrates into central carbon metabolism.

Ketone bodies, primarily acetoacetate and β-hydroxybutyrate, are crucial alternative energy sources, especially during periods of fasting or low carbohydrate availability. wikipedia.org They are produced in the liver from fatty acid breakdown and transported to extrahepatic tissues for use as fuel. wikipedia.org In these tissues, acetoacetate is converted back to acetyl-CoA by the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT), which then enters the tricarboxylic acid (TCA) cycle for energy production. wikipedia.orgresearchgate.net

Studies utilizing hyperpolarized [1,3-¹³C₂]ethyl acetoacetate have demonstrated its utility in real-time monitoring of ketone body metabolism. nih.gov Upon hydrolysis, it yields hyperpolarized [1,3-¹³C₂]acetoacetate, which can be tracked as it is metabolized. For instance, in perfused heart models, the conversion of hyperpolarized acetoacetate to β-hydroxybutyrate provides a real-time measure of the mitochondrial NADH/NAD⁺ redox state. nih.gov

Metabolic flux analysis (MFA) coupled with ¹³C labeling from ethyl acetoacetate allows for the quantification of fluxes through ketogenesis and the TCA cycle. mdpi.com By measuring the isotopic enrichment in various metabolites, researchers can determine the relative contributions of different substrates to the acetyl-CoA pool. For example, in non-alcoholic fatty liver disease (NAFLD), studies have shown that while β-oxidation rates may be similar to controls, a smaller percentage of the resulting acetyl-CoA is used for ketogenesis, with a greater proportion being shunted towards oxidation in the TCA cycle. jci.org

The table below summarizes findings from a study investigating ketone body metabolism in diabetic rat hearts using hyperpolarized [3-¹³C]acetoacetate, derived from [3-¹³C]ethyl acetoacetate. nih.gov

| Parameter | Control Rats | Diabetic (GK) Rats | P-value |

| Blood Glucose (mM) | 7.6 ± 1.2 | 12.6 ± 3.0 | <0.0001 |

| Serum Acetoacetate (mM) | 0.52 ± 0.02 | 0.55 ± 0.02 | 0.002 |

| [5-¹³C]Glutamate / [3-¹³C]Acetoacetate Ratio | 0.10 ± 0.02 | 0.15 ± 0.02 | <0.01 |

| [1-¹³C]Acetylcarnitine / [3-¹³C]Acetoacetate Ratio | 0.06 ± 0.01 | 0.07 ± 0.01 | >0.05 (ns) |

| SCOT Activity (nmol/min/mg protein) | 120 ± 10 | 160 ± 15 | <0.05 |

| Data adapted from a study on Goto-Kakizaki (GK) rats, a model for type 2 diabetes. The increased glutamate-to-acetoacetate ratio suggests enhanced entry of acetyl-CoA derived from ketone bodies into the TCA cycle in the diabetic heart, a finding supported by the increased activity of the SCOT enzyme. nih.gov |

Integration into Fatty Acid and Sterol Biosynthesis Pathways

The acetyl-CoA generated from ethyl acetoacetate-4-¹³C is a fundamental building block for the de novo synthesis of fatty acids and sterols. This makes the labeled compound a powerful tracer for studying the pathways of lipid synthesis. The ¹³C label from acetyl-CoA is incorporated into malonyl-CoA, the direct precursor for fatty acid elongation, and into the isoprenoid units that form the backbone of cholesterol and other sterols. acs.org

Protocols have been developed to track the biosynthesis of cholesterol and fatty acids in cultured cells using ¹³C-labeled precursors like glucose or acetate. nih.gov The same principles apply when using ethyl acetoacetate-4-¹³C. After administration and metabolism to ¹³C-acetyl-CoA, the label can be traced into newly synthesized lipids. Using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can identify and quantify the ¹³C enrichment in specific fatty acids and sterols, providing a measure of their synthesis rates. nih.govnih.gov

For instance, the entire carbon skeleton of cholesterol is derived from acetyl-CoA. annualreviews.org The pathway involves the formation of mevalonate, which is then converted to isopentenyl pyrophosphate (IPP), the basic five-carbon isoprenoid unit. acs.org Six of these IPP units are condensed to form squalene, which then undergoes cyclization and a series of demethylations and rearrangements to yield cholesterol. acs.organnualreviews.org By analyzing the mass isotopomer distribution of cholesterol after labeling with ethyl acetoacetate-4-¹³C, the contribution of this precursor to de novo sterol synthesis can be determined.

The table below illustrates the typical fatty acid composition of Phytomonas serpens, a protozoan capable of de novo fatty acid synthesis from acetate precursors. Tracing ¹³C from ethyl acetoacetate would reveal its incorporation into these fatty acid chains.

| Fatty Acid | Carbon Number:Double Bonds | Percentage of Total Fatty Acids |

| Myristic Acid | 14:0 | 3.5% |

| Palmitic Acid | 16:0 | 15.2% |

| Stearic Acid | 18:0 | 8.1% |

| Oleic Acid | 18:1 | 25.4% |

| Linoleic Acid | 18:2 | 30.8% |

| Linolenic Acid | 18:3 | 17.0% |

| This table shows the relative abundance of major fatty acids synthesized by the organism. Using a ¹³C tracer would quantify the rate of new synthesis for each of these lipids. |

Studies in Specific Organisms and Cellular Systems (e.g., macrophage polarization)

The application of ethyl acetoacetate-4-¹³C and its metabolic product, ¹³C-acetoacetate, extends to studying metabolic reprogramming in specific cell types, such as macrophages during polarization. Macrophages exhibit remarkable plasticity, shifting between a pro-inflammatory (M1) and an anti-inflammatory/pro-resolving (M2) phenotype in response to microenvironmental cues. frontiersin.orgfrontiersin.org This polarization is tightly linked to profound changes in cellular metabolism.

A key study using [U-¹³C₄]acetoacetate revealed that macrophages readily take up and oxidize acetoacetate, but not β-hydroxybutyrate, irrespective of their polarization state (M1 or M2). nih.gov This finding highlights a specific metabolic role for acetoacetate in these immune cells. The carbon from labeled acetoacetate was found to be incorporated into a wide array of metabolites, indicating its entry into the TCA cycle and subsequent distribution into various biosynthetic pathways, including amino acid and nucleotide synthesis. nih.gov

The oxidation of acetoacetate to acetyl-CoA in macrophages was shown to be dependent on the mitochondrial enzyme SCOT. nih.gov When macrophages were supplied with both [¹³C]glucose and unlabeled acetoacetate, the incorporation of the glucose-derived label into TCA cycle intermediates was significantly reduced. nih.gov This suggests that macrophages preferentially oxidize acetoacetate over glucose when both are available. nih.gov This metabolic preference can have significant functional consequences, as the study demonstrated that acetoacetate can protect against diet-induced hepatic fibrosis by modulating macrophage function. nih.gov

The table below details the fractional ¹³C-enrichment of key TCA cycle intermediates in bone marrow-derived macrophages (BMDMs) after 24 hours of exposure to [U-¹³C₄]acetoacetate. nih.gov

| Metabolite | Unpolarized (Control) | M1 (LPS-stimulated) | M2 (IL-4-stimulated) |

| Citrate | ~45% | ~30% | ~45% |

| α-Ketoglutarate | ~50% | ~35% | ~50% |

| Succinate | ~45% | ~30% | ~45% |

| Fumarate | ~45% | ~30% | ~45% |

| Malate | ~50% | ~35% | ~50% |

| Data are approximate fractional enrichments adapted from graphical representations in the source study. The results show significant labeling of TCA cycle intermediates from acetoacetate in all macrophage phenotypes, with a notable decrease in M1-polarized cells, suggesting alterations in TCA cycle flux in this state. nih.gov |

Role in Biosynthetic Pathway Investigations and Organic Synthesis

Precursor for ¹³C-Labeled Complex Molecules

The unique structure of ethyl acetoacetate (B1235776), featuring a reactive β-ketoester group, makes it a fundamental building block in organic chemistry. wikipedia.org When labeled with ¹³C, its utility is significantly enhanced, providing a direct method for introducing a traceable carbon atom into more complex molecular structures. This is particularly important in acetoacetic ester synthesis, a classic method for creating α-substituted ketones and other key intermediates. wikipedia.org

The synthesis of isotopically labeled fatty acids and lipids is crucial for studying their metabolism and role in various biological processes. google.com While some methods involve culturing microorganisms on ¹³C-labeled precursors like glucose, direct chemical synthesis offers a more controlled approach to creating specifically labeled molecules. google.com Ethyl acetoacetate-4-¹³C can serve as a starting point in synthetic routes designed to produce fatty acids with a ¹³C label at a defined position. The classic acetoacetic ester synthesis allows for the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield a ketone, which can be further elaborated into a fatty acid chain. By using a labeled ethyl acetoacetate, the ¹³C atom is incorporated into the final fatty acid backbone, enabling detailed metabolic flux analysis and studies of lipid dynamics in biological systems. bioscientifica.com

Isotopically labeled compounds are essential in drug development for tracking the metabolic fate of a potential drug molecule. medchemexpress.com Ethyl acetoacetate is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antiplatelet agents. nih.gov By using Ethyl acetoacetate-4-¹³C, chemists can synthesize ¹³C-labeled versions of these active pharmaceutical ingredients (APIs) or their intermediates.

For example, the synthesis of pyrazole (B372694) derivatives, a class of compounds with diverse pharmacological activities, often utilizes ethyl acetoacetate as a key reactant. mdpi.com A study on the synthesis of novel ethyl acetoacetate phenylhydrazone derivatives with antiplatelet activity highlights its role as a foundational scaffold. nih.gov Employing Ethyl acetoacetate-4-¹³C in such syntheses would produce labeled derivatives, allowing researchers to study their mechanism of action and metabolic pathways with greater precision using techniques like mass spectrometry and NMR spectroscopy. mdpi.com

Table 1: Examples of Labeled Compounds Synthesized from Ethyl Acetoacetate Analogs

| Precursor | Synthesized Compound Class | Application |

|---|---|---|

| Ethyl acetoacetate-¹³C₄ | Ketone monoester (KME) | Metabolic studies lww.com |

| Ethyl acetoacetate-¹³C₄ | Ethyl (R)-3-hydroxybutyrate-¹³C₄ | Chiral synthons lww.com |

| Ethyl acetoacetate | Phenylhydrazone derivatives | Antiplatelet agents nih.gov |

| Ethyl acetoacetate | Pyrazole derivatives | Pharmaceuticals mdpi.com |

The reactivity of Ethyl acetoacetate-4-¹³C allows it to be converted into other valuable ¹³C-labeled reagents. isotope.com For instance, reduction of the keto group yields ethyl 3-hydroxybutyrate, a chiral building block. wikipedia.org When starting with a labeled ethyl acetoacetate, this process generates ¹³C-labeled ethyl 3-hydroxybutyrate. lww.com In one documented synthesis, ethyl acetoacetate-1,2,3,4-¹³C₄ was used to produce both ethyl (R)-3-hydroxybutyrate-1,2,3,4-¹³C₄ and (R)-butane-1,3-diol-1,2,3,4-¹³C₄. lww.com These labeled products can then be used in subsequent, more complex syntheses, effectively transferring the isotopic label to a new generation of molecules. This strategy expands the toolkit of labeled compounds available to synthetic chemists for a wide array of research applications.

Preparation of 13C-Labeled Pharmaceuticals and Chemical Intermediates

Carbon Source for Biosynthesis of Natural Products and Biomolecules

In biosynthetic studies, researchers investigate how organisms construct complex natural products. Isotope labeling is a cornerstone of this research. By feeding an organism a ¹³C-labeled substrate, scientists can trace how the labeled atoms are incorporated into the final natural product, revealing the intricate steps of the biosynthetic pathway. researchgate.net

Ethyl acetoacetate can be metabolized into acetyl-CoA, a central molecule in cellular metabolism that serves as a building block for a vast number of biomolecules, including fatty acids and polyketides. researchgate.net When a cell culture is supplemented with Ethyl acetoacetate-4-¹³C, the labeled carbon enters these fundamental metabolic pathways. For example, studies on enediyne natural products have used ¹³C-labeled acetate (B1210297) to elucidate how the complex core structure is assembled from polyketide precursors. pnas.org Similarly, Ethyl acetoacetate-4-¹³C can act as a source for labeled acetyl-CoA, allowing researchers to probe the biosynthesis of various natural products and biomolecules in bacteria, fungi, and other organisms. researchgate.net

Development of New Synthetic Routes and Methodologies Utilizing Labeled Ethyl Acetoacetate

The availability of labeled starting materials like Ethyl acetoacetate-4-¹³C encourages the development of novel synthetic strategies. patsnap.com Its primary application lies in established reactions like the acetoacetic ester synthesis and Knorr pyrrole (B145914) synthesis. wikipedia.orgmdpi.com However, its use as a labeled compound is integral to modern research aimed at creating complex molecules for diagnostic and metabolic studies.

For instance, a tetra-¹³C-labeled ketone monoester (KME), a potential metabolic therapeutic, was synthesized starting from 47 grams of ethyl acetoacetate-1,2,3,4-¹³C₄. lww.com This multi-step synthesis involved enzymatic reduction to create a labeled chiral alcohol, followed by further chemical transformations. lww.com Such syntheses demonstrate the development of sophisticated, multi-step routes that rely on the initial isotopic label from ethyl acetoacetate to produce highly specialized final products for advanced biomedical research. These methodologies are crucial for producing the next generation of metabolic tracers and isotopically labeled standards.

Mechanistic Organic Chemistry Studies with Ethyl Acetoacetate 4 13c

Probing Reaction Mechanisms via Isotopic Labeling and Isotope Effects

The introduction of a ¹³C label at a specific position within a molecule, such as in ethyl acetoacetate-4-¹³C, serves as a powerful probe for dissecting complex reaction mechanisms. By monitoring the position of this label in the products and intermediates, researchers can gain profound insights into bond-forming and bond-breaking events. This technique is particularly valuable for distinguishing between proposed alternative pathways that would otherwise be indistinguishable.

Investigation of Keto-Enol Tautomerism Dynamics in Organic Reactions

Ethyl acetoacetate (B1235776) is a classic example of a compound that exhibits keto-enol tautomerism, a fundamental concept in organic chemistry. The ¹³C label in ethyl acetoacetate-4-¹³C allows for the detailed study of the dynamics of this equilibrium. Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, the interchange between the keto and enol forms can be monitored. The position of the ¹³C label can reveal the relative rates of proton transfer and the influence of catalysts or solvents on the tautomeric equilibrium. For instance, in a reaction where the enol form is the reactive species, tracking the ¹³C label can confirm the involvement of the enolate and provide quantitative data on the rate of enolization.

Unraveling Nucleophilic Substitution Pathways and Intermediate Formation

In nucleophilic substitution reactions, ethyl acetoacetate can act as a nucleophile, typically after deprotonation to form an enolate. The use of ethyl acetoacetate-4-¹³C is instrumental in clarifying the mechanism of these reactions. For example, in the alkylation of the ethyl acetoacetate enolate, the ¹³C label helps to determine whether the reaction proceeds via an SN1 or SN2 pathway. By analyzing the position of the ¹³C label in the final product, it is possible to map the connectivity of the atoms and confirm the point of nucleophilic attack. This isotopic tracer can also provide evidence for the formation and structure of any reaction intermediates. google.com

Detailed Mechanistic Analysis of Michael Addition Reactions and Condensation Mechanisms

Ethyl acetoacetate is a common Michael donor, and the ¹³C-labeled version is invaluable for studying the mechanism of this important carbon-carbon bond-forming reaction. In a Michael addition, the enolate of ethyl acetoacetate adds to an α,β-unsaturated carbonyl compound. By using ethyl acetoacetate-4-¹³C, the precise pathway of the carbon chain extension can be followed. The location of the ¹³C label in the 1,5-dicarbonyl product provides definitive proof of the conjugate addition mechanism.

Similarly, in condensation reactions such as the Claisen condensation, where ethyl acetoacetate can react with itself or other esters, the ¹³C label serves as a tracer to follow the carbon backbone of the reacting molecules. This allows for a clear distinction between the nucleophilic and electrophilic partners in the reaction and confirms the sequence of bond formation and cleavage events.

Mechanistic Insights into Multicomponent Reactions (e.g., Hantzsch Dihydropyridine (B1217469) Synthesis, Pechmann Condensation)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, often have complex mechanisms. Isotopic labeling with ethyl acetoacetate-4-¹³C is a key strategy for unraveling these intricate pathways.

In the Hantzsch dihydropyridine synthesis, which typically involves an aldehyde, ammonia, and two equivalents of a β-ketoester like ethyl acetoacetate, the use of ethyl acetoacetate-4-¹³C can help to elucidate the sequence of events. By determining the position of the ¹³C label in the final dihydropyridine ring, researchers can distinguish between proposed mechanistic routes, such as the initial formation of a Knoevenagel condensation product or a Michael addition adduct.

The Pechmann condensation for the synthesis of coumarins from a phenol (B47542) and a β-ketoester also benefits from studies using ethyl acetoacetate-4-¹³C. The labeling allows for the unambiguous determination of which carbonyl group of the ethyl acetoacetate is involved in the initial transesterification with the phenol and which is involved in the subsequent intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) step.

Enzymatic Reaction Analysis Utilizing Ethyl Acetoacetate 4 13c

Substrate for Enzyme Kinetic Studies and Parameter Determination (e.g., Kₘ, Vₘₐₓ)

The determination of kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) is fundamental to characterizing enzyme activity. Ethyl acetoacetate-4-¹³C is an effective substrate for these studies, particularly when coupled with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy can monitor the real-time progress of an enzymatic reaction by distinguishing the signal of the ¹³C-labeled carbon in the substrate from that in the product. researchgate.net By acquiring spectra at various time points, a progress curve (substrate depletion or product formation versus time) can be generated from a single reaction mixture. Mathematical models, such as those based on the Lambert W function, can then be applied to this curve to directly extract Kₘ and Vₘₐₓ values. researchgate.net This approach is often more efficient than the classical initial rate analysis, which requires multiple experiments at different substrate concentrations. researchgate.net

For example, in the enzymatic reduction of the keto group of ethyl acetoacetate (B1235776), the chemical environment of the C-4 carbon changes significantly as it is converted from a carbonyl carbon (sp² hybridized) to a hydroxyl-bearing carbon (sp³ hybridized) in the product, ethyl 3-hydroxybutanoate. The distinct NMR chemical shifts of the ¹³C label in the substrate and product allow for precise quantification of the reaction rate. While specific kinetic parameters are dependent on the particular enzyme and reaction conditions, the methodology remains robust. Studies on similar enzymatic esterification and reduction reactions have successfully used this principle to determine kinetic constants and investigate substrate inhibition. chemicalpapers.comresearchgate.netresearchgate.net

Table 1: Principles of Kinetic Parameter Determination using Ethyl Acetoacetate-4-¹³C

| Parameter | Description | Method of Determination with ¹³C Labeling |

|---|---|---|

| Vₘₐₓ | Maximum initial velocity of the reaction when the enzyme is saturated with the substrate. | Measured from the maximum rate of change in the ¹³C-NMR signal corresponding to the product or substrate under saturating conditions. |

| Kₘ | Michaelis constant; the substrate concentration at which the reaction velocity is half of Vₘₐₓ. | Determined by fitting the reaction progress curve (obtained via ¹³C-NMR) to the Michaelis-Menten equation or derived models. researchgate.net |

| kₖₐₜ | Turnover number; the maximum number of substrate molecules converted to product per enzyme active site per unit time. | Calculated from Vₘₐₓ if the enzyme concentration is known (kₖₐₜ = Vₘₐₓ / [E]). nih.gov |

Investigating Enzyme Mechanisms and Active Site Interactions through Isotope Incorporation

The substitution of ¹²C with ¹³C at a specific position in a substrate can influence the reaction rate if a bond to that position is being formed or broken in the rate-determining step of the reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of mechanistic enzymology.

Using Ethyl acetoacetate-4-¹³C allows researchers to probe the mechanism of enzymes that act on the acetyl group. For instance, in an enzyme-catalyzed reduction, a significant KIE would suggest that the nucleophilic attack on the C-4 carbonyl carbon is part of the rate-limiting step. Studies have shown that ¹³C incorporation can reduce reaction rates, necessitating adjustments in reaction conditions to achieve comparable conversions to the unlabeled analog.

Furthermore, ¹³C NMR is exceptionally sensitive to the electronic environment around the labeled nucleus. This sensitivity can be exploited to study substrate binding and the interactions within an enzyme's active site. Upon binding, the chemical shift of the ¹³C label in Ethyl acetoacetate-4-¹³C may change, providing information about its proximity to specific amino acid residues, the presence of cofactors, and conformational changes in the substrate itself.

Characterization of Biocatalytic Processes (e.g., Chemoenzymatic Reductions, Transesterification)

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high efficiency and selectivity. researchgate.net Ethyl acetoacetate is a common prochiral substrate in biocatalytic reductions to produce optically active ethyl 3-hydroxybutanoate, a valuable chiral building block. ethz.ch The use of Ethyl acetoacetate-4-¹³C as a tracer in these processes provides an unambiguous method for monitoring reaction efficiency and pathways.

In chemoenzymatic reductions catalyzed by alcohol dehydrogenases (ADHs), the ¹³C label at the C-4 position allows for precise tracking of the conversion of the ketone to the chiral alcohol. acs.org This is particularly useful in complex reaction mixtures, such as those involving whole-cell biocatalysts (e.g., Saccharomyces cerevisiae or recombinant E. coli), where multiple metabolic pathways may be active. nih.govnih.gov Isotope-labeled tracing can help differentiate the desired enzymatic pathway from competing side reactions.

Similarly, in transesterification reactions catalyzed by lipases, the ¹³C label can be used to follow the acyl group transfer. acs.org By analyzing the distribution of the ¹³C label in the products and unreacted substrate, researchers can characterize the efficiency and equilibrium of the transesterification process. This is critical for optimizing reaction conditions such as solvent choice, temperature, and enzyme concentration to maximize product yield. mdpi.com

Elucidation of Substrate Specificity and Stereoselectivity in Enzymatic Transformations

The high stereo-, regio-, and chemoselectivity of enzymes is a key advantage of biocatalysis. acs.orgresearchgate.net The enzymatic reduction of ethyl acetoacetate is a classic model for studying stereoselectivity, as different enzymes or even different reaction conditions with the same biocatalyst can yield either the (S)- or (R)-enantiomer of ethyl 3-hydroxybutanoate with high enantiomeric excess (e.e.). ethz.chmdpi.com

The use of Ethyl acetoacetate-4-¹³C is invaluable for accurately determining the stereochemical outcome of these transformations. The ¹³C-labeled product can be readily analyzed by chiral chromatography or NMR spectroscopy (using chiral shift reagents) to quantify the enantiomeric excess.

By observing the fate of the labeled carbon, researchers can deduce how the substrate orients itself within the enzyme's active site. The stereoselectivity of an enzyme is determined by the precise positioning of the substrate relative to the catalytic residues and cofactors (like NADH or NADPH in reductions). For example, studies have shown that for the reduction of ethyl acetoacetate with baker's yeast, the reaction medium can invert the stereochemical preference; an aqueous medium typically yields the (S)-enantiomer, whereas using a deep eutectic solvent (DES) can lead to the (R)-enantiomer. mdpi.com The ¹³C label provides a direct probe to confirm the structure of the resulting product in these different environments. This understanding of how substrate-enzyme interactions govern stereoselectivity is crucial for rational enzyme engineering and the development of novel biocatalytic processes. scielo.br

Table 2: Representative Stereoselective Reduction of Ethyl Acetoacetate

| Biocatalyst | Reaction Conditions | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | Water | (S)-(+)-ethyl 3-hydroxybutanoate | 85% |

| Baker's Yeast (S. cerevisiae) | Deep Eutectic Solvent (Choline chloride/glycerol) | (R)-ethyl 3-hydroxybutanoate | 95% |

| Alcohol Dehydrogenase (ADH) from Rhodotorula rubra | Buffer, NADPH regeneration | (S)-enantiomer | >98% |

| Alcohol Dehydrogenase (ADH) from Geotrichum candidum | Buffer, NADPH regeneration | (R)-enantiomer | >99% |

This table is a composite based on typical results for the unlabeled substrate as reported in the literature. ethz.chmdpi.com The use of Ethyl acetoacetate-4-¹³C serves to analytically confirm these outcomes.

Comparative Analysis with Other Isotopic Variants of Ethyl Acetoacetate

Distinctions in Research Utility Based on Labeling Position (e.g., 1,3-¹³C₂, 3-¹³C, 1,2,3,4-¹³C₄, 4-¹³C)

The position of the ¹³C label in the ethyl acetoacetate (B1235776) molecule is critical as it determines which part of the molecule's carbon skeleton is tracked in an experiment. Each variant serves as a specialized tracer for elucidating distinct biochemical and chemical processes.

Ethyl acetoacetate-1,3-¹³C₂ : This dual-labeled isotopologue is particularly valuable in hyperpolarized magnetic resonance imaging (MRI) studies. nih.govisotope.com When hyperpolarized, it acts as a novel diagnostic marker for liver cancer, such as hepatocellular carcinoma (HCC). nih.govchemsrc.com In vivo, it is converted to [1,3-¹³C₂]acetoacetate, and the metabolic substrate-to-product ratio is significantly higher in cancerous tissue compared to healthy tissue, providing a high-contrast metabolic fingerprint of the tumor. nih.govescholarship.org

Ethyl acetoacetate-3-¹³C : Labeling at the C-3 (methylene) position is utilized in proteomics and as a synthetic intermediate. isotope.comisotope.com This specific labeling allows for tracing the central carbons of the acetoacetate backbone in metabolic and synthetic pathways.

Ethyl acetoacetate-1,2,3,4-¹³C₄ : As a fully labeled variant of the core acetoacetyl group, this compound is a powerful tracer for comprehensive metabolic flux analysis. isotope.com It is used to track the incorporation of the entire four-carbon skeleton into various metabolic products, such as in studies of acetyl-CoA and ketone body metabolism. Its applications include enhancing signals in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and tracking tautomeric equilibria.

Ethyl acetoacetate-4-¹³C : Labeling specifically at the C-4 position (the terminal methyl group) allows researchers to follow the fate of this specific carbon. nih.gov This is crucial for investigating metabolic pathways where the acetyl group is transferred or its methyl group is involved in a specific transformation.

The distinct utilities of these variants are summarized in the table below.

| Isotopic Variant | Primary Research Utility | Key Applications | Reference |

|---|---|---|---|

| Ethyl acetoacetate-1,3-¹³C₂ | Hyperpolarized Metabolic Imaging | Serves as a diagnostic marker for liver cancer by tracking its enzymatic conversion in vivo. | nih.govisotope.comescholarship.org |

| Ethyl acetoacetate-3-¹³C | Proteomics and Synthetic Chemistry | Used as a tracer in proteomics research and as a building block in targeted organic synthesis. | isotope.comisotope.com |

| Ethyl acetoacetate-1,2,3,4-¹³C₄ | Metabolic Flux Analysis and NMR | Tracks the entire acetoacetyl carbon skeleton in metabolic pathways and enhances NMR signals for structural studies. | isotope.comscbt.com |

| Ethyl acetoacetate-4-¹³C | Targeted Metabolic Tracing | Specifically follows the terminal methyl carbon of the acetyl group through biochemical reactions. | nih.govsigmaaldrich.com |

Advantages of Site-Specific Labeling at Position 4 for Targeted Investigations

Site-specific isotopic labeling, such as in Ethyl acetoacetate-4-¹³C, offers significant advantages for focused research questions where the fate of a particular atom is of interest.

The primary advantage of labeling at the C-4 position is the ability to unambiguously track the terminal methyl group of the acetoacetyl moiety. This is invaluable for studying enzymatic reactions and metabolic pathways where different parts of the molecule may have different fates. For example, in the catabolism of ketone bodies, ethyl acetoacetate is converted to acetoacetate and then to two molecules of acetyl-CoA. Labeling at C-4 allows for the direct monitoring of the methyl carbon of one of these resulting acetyl-CoA molecules as it enters subsequent pathways like the citric acid cycle or fatty acid synthesis.

Furthermore, site-specific labeling is a powerful technique for elucidating reaction mechanisms using ¹³C NMR spectroscopy. dss.go.th It greatly simplifies NMR spectra by enhancing the signal of only the labeled carbon. This avoids the spectral complexity caused by homonuclear ¹³C-¹³C spin couplings that are present in multi-labeled compounds, making spectral interpretation more direct and enabling precise measurement of the chemical environment and dynamics at that specific position. dss.go.thnih.gov

Complementary Information Derived from Multi-Site vs. Single-Site Labeling Strategies

Single-site and multi-site labeling strategies provide different but complementary layers of information about molecular transformations.

Single-Site Labeling (e.g., Ethyl acetoacetate-4-¹³C) : This approach is ideal for answering highly specific questions about a particular atomic position. nih.gov It allows researchers to determine if a specific carbon is retained, lost, or transferred during a reaction. By simplifying NMR or mass spectra, it enables precise characterization of the labeled site's involvement in a reaction pathway. dss.go.thrsc.org

Multi-Site Labeling (e.g., Ethyl acetoacetate-1,3-¹³C₂ or -1,2,3,4-¹³C₄) : This strategy is used to track the integrity of a larger molecular fragment. By labeling multiple carbons, researchers can determine if a carbon-carbon bond has been cleaved or if the backbone of the molecule remains intact throughout a process. In NMR, the presence of ¹³C-¹³C coupling provides direct evidence of bond connectivity between the labeled atoms, offering powerful structural and mechanistic insights that are inaccessible with single-site labeling. Fully labeled tracers like Ethyl acetoacetate-1,2,3,4-¹³C₄ are optimal for quantitative metabolic flux analysis, providing a comprehensive view of how the entire carbon skeleton contributes to various metabolic pools.

These strategies can be used in concert to build a complete mechanistic picture. An initial experiment with a multi-labeled variant like Ethyl acetoacetate-1,2,3,4-¹³C₄ can provide a broad overview of a metabolic pathway. Subsequent experiments with single-site variants, such as Ethyl acetoacetate-4-¹³C, can then be used to probe the specific mechanisms of individual enzymatic steps within that pathway.

Comparison of Isotopic Labeling Strategies in Biomolecular NMR (e.g., SAIL, Uniform vs. Selective Labeling)

In the field of biomolecular NMR, which is used to determine the three-dimensional structures of proteins and other large molecules, various isotopic labeling strategies are employed to overcome technical challenges like spectral complexity and signal broadening.

Uniform Labeling : In this approach, a protein is produced with all carbons and/or nitrogens replaced by their heavy isotopes (e.g., U-¹³C, U-¹⁵N). nih.gov This method is foundational for many multi-dimensional NMR experiments used for resonance assignment. However, for larger proteins (typically >25 kDa), uniform labeling results in overly complex spectra with severe signal overlap and line broadening due to extensive scalar and dipolar couplings, making structure determination difficult. chemie-brunschwig.chmeihonglab.com

Selective Labeling : This strategy involves labeling only specific amino acid types or particular atoms within them. nih.govnih.gov This simplifies spectra by reducing the number of NMR-active nuclei, allowing researchers to focus on signals from specific sites of interest. nih.govrsc.org This is particularly useful for studying large proteins or protein complexes. chemie-brunschwig.ch However, a potential pitfall is isotopic scrambling, where the label is metabolically converted and unintentionally incorporated into other amino acid types. nih.gov

Stereo-Array Isotope Labeling (SAIL) : SAIL is a highly advanced form of selective labeling that creates an optimal pattern of stable isotopes for NMR studies. researchgate.net It involves the stereospecific and regiospecific replacement of atoms. For instance, in a methylene (B1212753) group (-CH₂-), one proton is replaced with deuterium, and in a methyl group (-CH₃), two of the three protons are replaced with deuterium. researchgate.net This intricate labeling pattern sharpens resonance lines, simplifies spectra without losing key structural information, and improves the accuracy of distance measurements crucial for structure calculation. SAIL has been shown to enable high-quality structure determination for proteins that are significantly larger than those accessible by conventional uniform labeling methods. researchgate.net

| Labeling Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Uniform Labeling | All instances of an element (e.g., C, N) are replaced with a stable isotope. | Enables standard triple-resonance experiments for resonance assignment. | Causes severe spectral overlap and line broadening in large proteins (>25 kDa). | nih.govchemie-brunschwig.ch |

| Selective Labeling | Only specific residue types or specific atoms are isotopically labeled. | Simplifies spectra, reduces signal overlap, allows focus on specific sites. | Can suffer from isotopic scrambling; information from unlabeled regions is lost. | nih.govrsc.orgnih.gov |

| SAIL (Stereo-Array Isotope Labeling) | Optimal, stereospecific, and regiospecific patterning of isotopes (¹³C, ¹⁵N, ²H). | Maximally simplifies spectra while retaining structural information; sharpens lines; improves accuracy of structural restraints. Enables study of larger proteins. | Requires complex chemical or enzymatic synthesis of labeled precursors; often relies on cell-free expression systems. | researchgate.net |

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Isotope Tracing Untargeted Metabolomics)

The convergence of stable isotope labeling with untargeted metabolomics, a discipline sometimes referred to as "foodomics" when applied to food science, is a powerful strategy for unbiased metabolic discovery. mdpi.com Isotope Tracing Untargeted Metabolomics (ITUM) uses high-resolution mass spectrometry to screen the entire biochemical space for metabolites that have incorporated a labeled substrate. nih.govnih.govresearchgate.net This approach has been successfully applied using substrates like [U-13C4]acetoacetate to map metabolic pathways in macrophages, revealing how these immune cells utilize ketone bodies. nih.govumn.edu In such studies, researchers can identify hundreds of chemical features that become labeled, providing a global view of substrate fate. umn.edu

The future application of Ethyl acetoacetate-4-13C in ITUM will allow researchers to trace the acetyl and acetate (B1210297) moieties through vast metabolic networks in an unbiased fashion. This is facilitated by software platforms like X13CMS, which are designed to automatically detect and analyze isotopically labeled compounds from complex LC/MS data, tracking any isotopic label, not just 13C. acs.org This untargeted approach is invaluable for discovering novel biochemical pathways and understanding how the metabolism of labeled precursors changes in response to disease or other biological perturbations. acs.org For instance, studies on gut microbes have used 13C-labeled acetate to show its incorporation into a wide array of biosynthetic pathways, including the production of amino acids and fatty acids, underscoring its role as a key carbon source. nih.gov

Table 1: Examples of Labeled Substrates in Untargeted Metabolomics An interactive table is available in the digital version.

| Labeled Substrate | Biological System Studied | Key Findings | Reference |

|---|---|---|---|

| [U-13C4]acetoacetate | Bone-Marrow-Derived Macrophages | Revealed polarization-state-specific metabolic pathway connectivity and substrate competition. | nih.govnih.govresearchgate.net |

| 13C-acetate | Human Gut Microbe Eggerthella lenta | Demonstrated acetate's role as a key carbon source for biomass components. | nih.gov |

Application in Systems Biology for Comprehensive Metabolic and Biosynthetic Pathway Understanding

Systems biology aims to understand the entirety of biological processes by integrating diverse datasets. nih.gov this compound is a prime candidate for use in 13C-Metabolic Flux Analysis (13C-MFA), a cornerstone of systems biology. nih.gov 13C-MFA is a powerful tool used to quantify the flow of carbon through central metabolic pathways, providing critical insights for metabolic engineering and understanding cellular physiology. nih.gov By introducing a 13C-labeled substrate, such as the acetate and acetyl-CoA derived from this compound, researchers can trace the distribution of the label into various downstream metabolites. nih.govnih.gov